1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-ethoxyethanone
Description
1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-ethoxyethanone is a complex organic compound that features a pyrazole ring, a morpholine ring, and an ethoxyethanone group
Properties
IUPAC Name |
1-[2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-ethoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-4-19-10-14(18)16-5-6-20-13(8-16)9-17-12(3)7-11(2)15-17/h7,13H,4-6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTOZVRTQYKSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCOC(C1)CN2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-ethoxyethanone typically involves the alkylation of pyrazoles with bromomethyl compounds using a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as the solvent . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-ethoxyethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-ethoxyethanone involves its interaction with specific molecular targets. The pyrazole ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(3,5-dimethylpyrazol-1-yl)propionic acid: Similar in structure but with a propionic acid group instead of an ethoxyethanone group.
1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone: Contains an aryl group instead of a morpholine ring.
Uniqueness
1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]-2-ethoxyethanone is unique due to its combination of a pyrazole ring, a morpholine ring, and an ethoxyethanone group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
